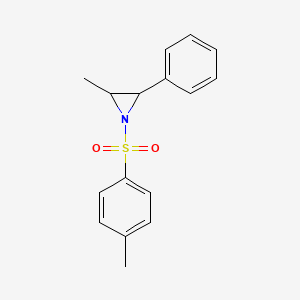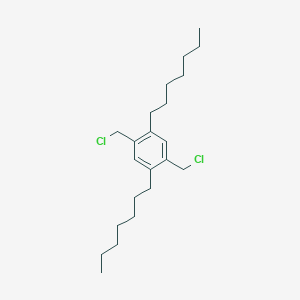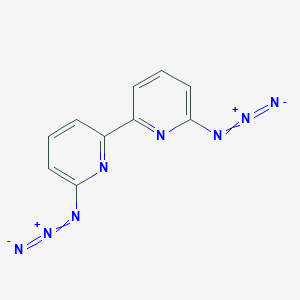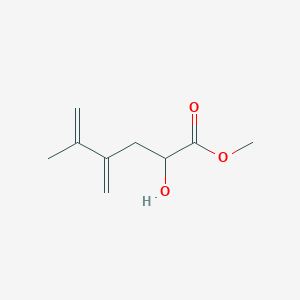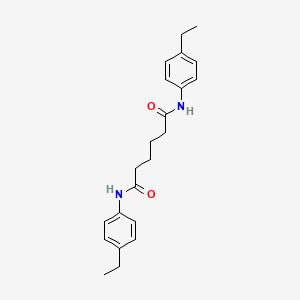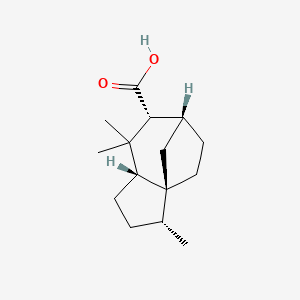
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is a complex organic compound with a unique structure It belongs to the class of azulene derivatives, which are known for their distinctive blue color and aromatic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the Diels-Alder reaction, followed by hydrogenation and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability. Purification methods, including chromatography and crystallization, are crucial to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, such as halogens or alkyl groups, into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Nucleophiles: Halides, alkyl groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features allow it to interact with specific biological targets, providing insights into biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases, such as cancer or inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of (3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Azulene: A parent compound with a similar structure but lacking the carboxylic acid group.
Guaiol: A sesquiterpene alcohol with a similar bicyclic structure.
Cedrol: Another sesquiterpene with a similar framework but different functional groups.
Uniqueness
(3R,3aS,6R,7R,8aR)-3,8,8-Trimethyloctahydro-1H-3a,6-methanoazulene-7-carboxylic acid is unique due to its specific stereochemistry and functional groups. These features confer distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
155178-07-7 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
(1S,2R,5R,7R,8R)-2,6,6-trimethyltricyclo[6.2.1.01,5]undecane-7-carboxylic acid |
InChI |
InChI=1S/C15H24O2/c1-9-4-5-11-14(2,3)12(13(16)17)10-6-7-15(9,11)8-10/h9-12H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11-,12+,15+/m1/s1 |
Clé InChI |
VBYJBDDEWRMLJX-CYRTVHNOSA-N |
SMILES isomérique |
C[C@@H]1CC[C@H]2[C@]13CC[C@H](C3)[C@H](C2(C)C)C(=O)O |
SMILES canonique |
CC1CCC2C13CCC(C3)C(C2(C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]methanamine](/img/structure/B14261868.png)

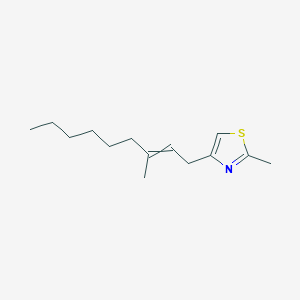
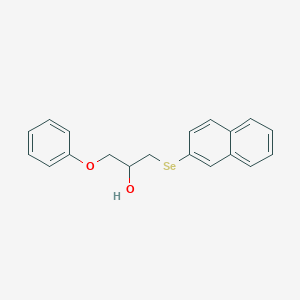
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)
![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
